Functional Group Orthogonality: Simultaneous Presence of C3-Bromo, C2-Formyl, and N1-Boc Handles Defines Unique Synthetic Versatility
The target compound uniquely combines three synthetically orthogonal functional groups within a single indole scaffold: a C3-bromo substituent, a C2-formyl group, and an N1-Boc protecting group. This functional triad is absent in all commercially available close structural analogs. The non-formylated comparator tert-butyl 3-bromo-1H-indole-1-carboxylate (CAS 143259-56-7) lacks the C2-formyl electrophilic center, while the N-unprotected analog 2-bromo-1H-indole-3-carbaldehyde (CAS 119910-45-1) lacks the N-Boc protecting group required for selective deprotection sequences . The 4-bromo regioisomer tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate (CAS 303041-88-5) shares molecular formula and molecular weight (324.17 g/mol) but differs in bromine substitution position (C4 versus C3) .
| Evidence Dimension | Number of orthogonal reactive functional groups per molecule |
|---|---|
| Target Compound Data | 3 orthogonal handles (C3-Br, C2-CHO, N1-Boc) |
| Comparator Or Baseline | CAS 143259-56-7: 2 handles (C3-Br, N1-Boc; no formyl); CAS 119910-45-1: 2 handles (C2-Br, C3-CHO; no Boc); CAS 303041-88-5: 3 handles but Br at C4 position with altered electronic environment |
| Quantified Difference | Target compound provides one additional orthogonal functional handle compared to CAS 143259-56-7 and CAS 119910-45-1; regioisomeric difference at Br position relative to CAS 303041-88-5 |
| Conditions | Structural comparison based on molecular formula and functional group analysis |
Why This Matters
The presence of three orthogonal handles enables sequential, chemoselective transformations (C3 cross-coupling → C2 condensation → N1 deprotection) without protecting group manipulation, reducing synthetic step count and improving overall yield in multi-step sequences.
